![molecular formula C6H3BrClN3 B577561 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1211536-93-4](/img/structure/B577561.png)

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog . It is similar to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, which inhibits the growth of bacteria by binding to the enzyme DNA gyrase .

Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves several steps . The exact process is not detailed in the available resources, but it’s likely to involve halogenation and cyclization reactions.Molecular Structure Analysis

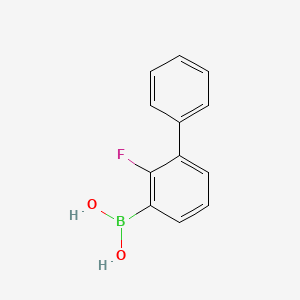

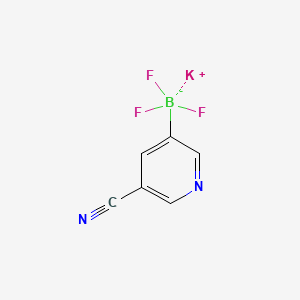

The molecular structure of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine includes bromine, chlorine, and nitrogen atoms . The compound has a molecular weight of 232.47 .Physical And Chemical Properties Analysis

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

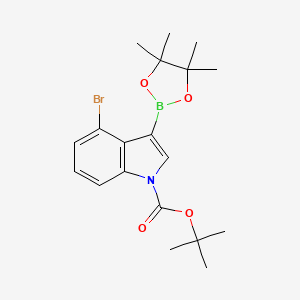

Synthesis and Biochemical Relevance :6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleoside analogues. For instance, Hinshaw et al. (1969) reported its use in creating derivatives of pyrrolopyrimidine nucleosides, which are structurally related to certain nucleoside antibiotics. These derivatives hold potential biochemical significance, prompting further studies on their biological activities (Hinshaw et al., 1969).

Antiviral and Antiproliferative Activities :The compound has also been explored for its antiviral and antiproliferative properties. Swayze et al. (1992) synthesized and tested various pyrrolo[2,3-d]pyrimidine nucleoside analogs related to toyocamycin and sangivamycin, showcasing the utility of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in creating biologically active molecules (Swayze et al., 1992).

Unexpected Nucleophilic Displacement :Gupta et al. (1990) detailed an unexpected nucleophilic displacement involving 6-Bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine, leading to a compound with potential as a precursor for further synthesis and study in the field of nucleoside analogues (Gupta et al., 1990).

Synthetic Route to Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives :Rahimizadeh et al. (2007) described a synthetic route involving the treatment of a related compound with methylhydrazine, leading to pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This showcases the chemical versatility and potential applications of the compound in heterocyclic chemistry (Rahimizadeh et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is the Cyclin-Dependent Kinase (CDK4/6) . CDK4/6 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Mode of Action

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine acts as a selective inhibitor of CDK4/6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. The unphosphorylated Rb protein halts cell cycle progression by inhibiting the activity of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4/6, it prevents the phosphorylation of the Rb protein, leading to cell cycle arrest at the G1 phase . This disrupts the normal progression of the cell cycle, preventing the replication of DNA and the division of cells, particularly in cancer cells that rely on rapid and uncontrolled cell division .

Result of Action

The result of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of cell proliferation , particularly in cancer cells . By halting the cell cycle, it prevents the replication and division of cells, which can lead to the shrinkage of tumors and the slowing of cancer progression .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPTWTNEWAVBBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716576 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-93-4 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)